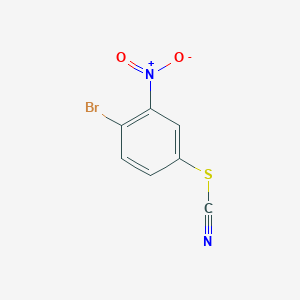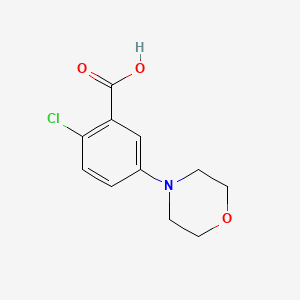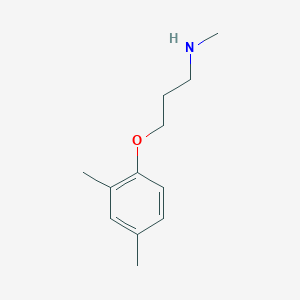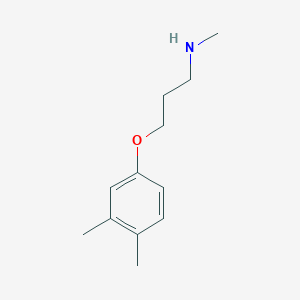
(4-ブロモ-5-メチルピリジン-2-イル)メタノール
説明
“(4-Bromo-5-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO. It is a white to pale reddish-yellow to orange to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-5-methylpyridin-2-yl)methanol” has been analyzed using Density Functional Theory methods with the 6-311G (d,p) basis set . The InChI code for this compound is 1S/C7H8BrNO/c1-5-2-6 (4-10)9-3-7 (5)8/h2-3,10H,4H2,1H3 .
Physical And Chemical Properties Analysis
“(4-Bromo-5-methylpyridin-2-yl)methanol” has a molecular weight of 202.05 g/mol . It is a white to pale reddish-yellow to orange to brown solid or liquid .
科学的研究の応用
新規ピリミジン誘導体の合成
“(4-ブロモ-5-メチルピリジン-2-イル)メタノール”は、新規な2-(ピリジン-2-イル)ピリミジン誘導体の合成に使用することができます . これらの誘導体は、幅広い薬理活性を示すことが分かっています . 例えば、これらの化合物のいくつかは、ピルフェニドンやBipy55′DCよりも優れた抗線維化活性を示しました .
抗線維化活性
“(4-ブロモ-5-メチルピリジン-2-イル)メタノール”を用いて合成されたピリミジン誘導体は、コラーゲンの発現と細胞培養培地中のヒドロキシプロリン含有量をin vitroで阻害することが判明しました . これは、これらの化合物が新規な抗線維化薬として開発される可能性があることを示唆しています .
2-メチルピリジンのフロー合成
“(4-ブロモ-5-メチルピリジン-2-イル)メタノール”は、2-メチルピリジンのフロー合成にも使用できます . この方法は、反応時間の短縮、安全性の向上、後処理手順の回避、廃棄物の削減などの点でバッチプロセスよりも優れています .
グリーンケミストリー
“(4-ブロモ-5-メチルピリジン-2-イル)メタノール”を用いたフロー合成法は、従来のバッチ反応プロトコルよりもグリーンなアプローチです . これは、高い選択性でα-メチル化ピリジンを生成します .
産業用途
“(4-ブロモ-5-メチルピリジン-2-イル)メタノール”を使用して合成できるメチルピリジンは、ファインケミカル、ポリマー、農薬など、幅広い産業で使用されている貴重な化学製品です .
医薬品化学
“(4-ブロモ-5-メチルピリジン-2-イル)メタノール”は、医薬品化学において重要な成分です。 これは、置換ピリジンのα-メチル化によって一連の2-メチルピリジンを生成するために使用できます .
作用機序
Target of Action
Similar compounds such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors have been synthesized from related compounds . Therefore, it’s possible that (4-Bromo-5-methylpyridin-2-yl)methanol may also interact with similar targets.
Biochemical Pathways
Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (20205) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
特性
IUPAC Name |
(4-bromo-5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJYBFEYBMKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630692 | |
| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
820224-83-7 | |
| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



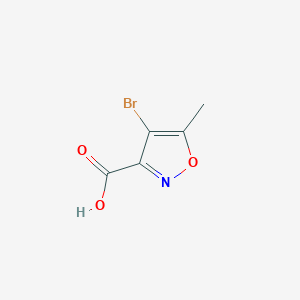
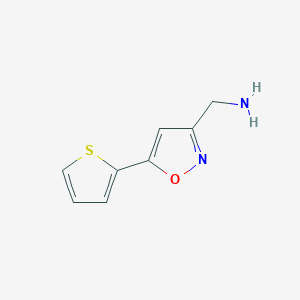
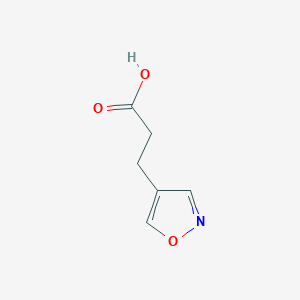
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
